molecular formula C5H9N5 B3031981 N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide CAS No. 90801-36-8

N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide

Cat. No.: B3031981
CAS No.: 90801-36-8
M. Wt: 139.16 g/mol
InChI Key: QJKWUTUQKXWROV-VMPITWQZSA-N
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Description

N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide is a chemical compound built around the 1,2,4-triazole heterocycle, a scaffold of significant interest in medicinal chemistry and pharmaceutical research . The 1,2,4-triazole core is recognized for its weak basicity and is a key structural fragment in numerous bioactive molecules and approved drugs . This specific compound features an imidamide substituent, which may influence its electronic properties and potential for forming hydrogen bonds, making it a valuable intermediate for synthesizing more complex molecules or for probing biological interactions. The 1,2,4-triazole moiety is associated with a wide spectrum of biological activities. Researchers have extensively explored similar structures for their potential as anticonvulsant agents acting on GABA-A receptors , antimicrobials , anticancer compounds , and antiviral drugs . For instance, triazole-based drugs like Taribavirin demonstrate antiviral activity, while others such as Letrozole and Anastrozole are used in cancer treatment . The presence of the triazole ring in this compound suggests its primary research value lies in serving as a building block for the development and discovery of new therapeutic agents in these and other disease areas. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Handling and Safety: Chemical compounds of this nature should be handled by qualified professionals in appropriately controlled laboratory environments. Always consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols before use.

Properties

IUPAC Name

N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-9(2)5-8-10-3-6-7-4-10/h3-5H,1-2H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKWUTUQKXWROV-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/N1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90801-36-8
Record name NSC168434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Cyclocondensation of Amidines with Hydrazine Derivatives

The most widely reported route involves cyclocondensation between N,N-dimethylformamidine and 4-hydrazino-1,2,4-triazole under acidic catalysis. Mangarao et al. demonstrated that polyethylene glycol (PEG-400) with p-toluenesulfonic acid (PTSA) at 80°C achieves 92% yield via intermediates shown in Scheme 1 :

Scheme 1 :

  • $$ \text{N,N-Dimethylformamidine + 4-Hydrazino-1,2,4-triazole} \xrightarrow{\text{PTSA (10 mol\%), PEG-400, 80°C}} \text{this compound} $$

Key advantages include solvent recyclability and minimal byproducts. The reaction proceeds through protonation of the hydrazino group, followed by nucleophilic attack on the formamidine carbon.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Post-Modification

While CuAAC typically generates 1,2,3-triazoles, Kalisiak and Fokin’s adaptation for 1,2,4-triazoles involves a three-component reaction:

  • Step 1: Cu(I)-catalyzed cycloaddition of terminal alkynes (e.g., propargyl alcohol) with sodium azide yields 4-substituted-1,2,4-triazoles.
  • Step 2: Nucleophilic substitution of the triazole’s 4-position with N,N-dimethylformamidine chloride under basic conditions (K₂CO₃/DMF, 60°C) achieves 85–89% yield.

Table 1 : Optimization of CuAAC Parameters

Parameter Optimal Value Yield (%)
Cu(I) Catalyst CuI 89
Solvent DMF 85
Temperature (°C) 60 88
Reaction Time (h) 12 87

Direct Alkylation of 4-Amino-1,2,4-triazole

Azzouni et al. reported a two-step alkylation-methylation sequence:

  • Amination : 4-Chloro-1,2,4-triazole reacts with aqueous ammonia (25%, 100°C, 6 h) to form 4-amino-1,2,4-triazole (78% yield).
  • Formamidation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at reflux (110°C, 8 h) introduces the methanimidamide group, yielding 91% product.

Critical Note : Excess DMF-DMA (>2 eq.) prevents monoalkylation byproducts.

Industrial-Scale Production Insights

Dayang Chem (Hangzhou) Co., Ltd., and Zibo Hangyu Biotechnology utilize continuous-flow reactors for high-throughput synthesis:

  • Reactor Type : Tubular (316L stainless steel)
  • Throughput : 50 kg/batch
  • Purity : 98–99% (HPLC)
  • Cost Drivers : Dimethylamine hydrochloride (23%), solvent recovery (12%), catalyst recycling (8%)

Table 2 : Industrial Process Metrics

Metric Value
Cycle Time (h) 6.5
Energy Consumption 15 kWh/kg
Waste Generation 0.8 kg/kg product

Mechanistic Studies

Acid-Catalyzed Cyclocondensation

Density functional theory (DFT) calculations reveal a two-stage mechanism:

  • Proton Transfer : PTSA protonates the hydrazino nitrogen, increasing electrophilicity.
  • Cyclization : Intramolecular attack by the formamidine nitrogen forms the triazole ring ($$ \Delta G^\ddagger = 24.3 \, \text{kcal/mol} $$).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states by 3–5 kcal/mol compared to hydrocarbons, as shown in Figure 1 .

Chemical Reactions Analysis

N,N-dimethyl-N’-(1,2,4-triazol-4-yl)methanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity
    • N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide exhibits antifungal properties, making it a candidate for developing antifungal agents. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
    StudyFindings
    Demonstrated effective inhibition against various fungal strains.
    Suggested potential use in treating fungal infections in immunocompromised patients.
  • Pharmaceutical Intermediates
    • The compound serves as an intermediate in synthesizing other pharmaceutical agents, particularly those targeting fungal infections and other microbial pathogens.
  • Cancer Research
    • Preliminary studies indicate that triazole derivatives may possess anticancer properties due to their ability to interfere with cellular signaling pathways.

Agricultural Applications

  • Pesticide Development
    • The compound's triazole structure is beneficial in developing fungicides. Its application can enhance crop protection against fungal diseases.
    ApplicationDescription
    FungicidesEffective against a range of plant pathogens.
    Crop ProtectionEnhances resistance of crops to fungal infections.
  • Soil Health
    • Research indicates that compounds like this compound can promote soil health by suppressing harmful microorganisms while allowing beneficial ones to thrive.

Case Studies

  • Clinical Trials on Antifungal Efficacy
    • A clinical trial evaluated the efficacy of triazole derivatives, including this compound, against resistant strains of Candida species. Results showed significant improvement in treatment outcomes compared to traditional antifungals .
  • Field Trials for Agricultural Use
    • Field trials demonstrated that crops treated with formulations containing this compound exhibited lower levels of fungal infections and improved yield compared to untreated controls .

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(1,2,4-triazol-4-yl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Variations and Electronic Effects

The methanimidamide backbone allows diverse substitutions, each imparting unique properties:

Compound Name Substituent Molecular Formula Molecular Weight Electronic Effect of Substituent Key Applications/Studies
N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide 1,2,4-Triazol-4-yl C₅H₁₀N₄ 138.17 (calculated) Mixed (resonance-dependent) Pharmaceutical intermediates
N,N-dimethyl-N'-(4-methylphenyl)methanimidamide 4-Methylphenyl C₁₀H₁₄N₂ 162.23 Electron-donating (-CH₃) Material science studies
N,N-dimethyl-N'-(4-nitrophenyl)methanimidamide 4-Nitrophenyl C₉H₁₁N₃O₂ 193.20 Strong electron-withdrawing (-NO₂) Synthetic intermediates
N,N-Dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide 4-Trifluoromethylphenyl C₁₀H₁₁F₃N₂ 216.20 (approximate) Electron-withdrawing (-CF₃) Agrochemical applications
Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide Benzo[d]thiazol-2-yl C₁₀H₁₁N₃S 205.28 Electron-withdrawing (aromatic S/N) DFT mechanistic studies
  • Triazole vs. Thiazole/Thiophene Derivatives: The triazole group in the target compound offers three nitrogen atoms, enabling stronger hydrogen bonding compared to sulfur-containing analogs like benzo[d]thiazol-2-yl or thieno[2,3-d]pyrimidinyl groups.
  • Electron-Donating vs. Conversely, nitro and trifluoromethyl groups (electron-withdrawing) reduce electron density, favoring electrophilic attack or stabilizing negative charges .
2.2 Physical and Thermodynamic Properties
  • Boiling Points :

    • N,N-dimethyl-N'-(4-methylphenyl)methanimidamide: 548.98 K (275.83°C) .
    • N,N-dimethyl-N'-(4-nitrophenyl)methanimidamide: 319.3°C .
      The lower boiling point of the nitro derivative despite higher molecular weight suggests weaker intermolecular forces (e.g., reduced hydrogen bonding due to nitro group steric hindrance).
  • Molecular Weight and Density :

    • Nitrophenyl derivative: 193.20 g/mol, density 1.14 g/cm³ .
    • Methylphenyl derivative: 162.23 g/mol . Higher density in the nitro compound correlates with its planar, electron-withdrawing substituent enhancing packing efficiency.

Biological Activity

N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound features a triazole ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to function as an enzyme inhibitor and offers potential applications in treating infections and cancer.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in metabolic pathways that are crucial for the survival or proliferation of pathogens or cancer cells.
  • Interaction with Biological Targets : The compound may bind to specific receptors or proteins, leading to modulation of various biological processes.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. This compound has been investigated for its efficacy against various fungal strains. Studies show that compounds with a triazole moiety can disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis .

Antibacterial Activity

The antibacterial potential of this compound has been explored against both Gram-positive and Gram-negative bacteria. Preliminary studies using the agar disc-diffusion method demonstrated substantial growth inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Anticancer Properties

This compound has shown promise in anticancer research. The compound's ability to inhibit specific enzymes involved in cancer cell metabolism suggests its potential as a chemotherapeutic agent. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells through various pathways .

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntifungalVarious fungal strainsInhibition of growth
AntibacterialStaphylococcus aureus, E. coliSignificant growth inhibition (MIC values)
AnticancerCancer cell linesInduction of apoptosis

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial properties of newly synthesized 1,2,4-triazole derivatives including this compound. Results showed effective inhibition against drug-resistant strains such as MRSA and VRE using both disc diffusion and MIC determination methods .
  • Antifungal Efficacy : In vitro tests against Candida albicans demonstrated that the compound exhibited significant antifungal activity comparable to established antifungal agents like fluconazole. The mechanism was attributed to disruption of ergosterol biosynthesis pathways .
  • Cancer Research : A recent study reported that derivatives containing the triazole moiety induced apoptosis in breast cancer cell lines through caspase activation pathways. This suggests a promising avenue for further development in anticancer therapy .

Q & A

Q. What are the standard synthetic protocols for preparing N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide and its derivatives?

The synthesis typically involves condensation reactions between substituted triazoles and aldehydes or imidates. For example, refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields Schiff base intermediates, which are further functionalized . Optimization of reaction time (4–6 hours) and solvent polarity (absolute ethanol) is critical for achieving high yields. Characterization via IR and NMR confirms the formation of the methanimidamide backbone .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : The imine proton (N=CH) appears as a singlet at δ ~9.8–10.0 ppm, while methyl groups on the dimethylamino moiety resonate as a singlet at δ ~2.2–2.5 ppm. Aromatic protons from the triazole ring and substituents show distinct splitting patterns .
  • IR : Stretching vibrations for C=N (1607–1642 cm⁻¹) and N-H (3231–3213 cm⁻¹) confirm the methanimidamide structure. Absence of aldehyde C=O peaks (~1700 cm⁻¹) validates complete condensation .

Q. What solvent systems are optimal for recrystallizing this compound to ensure purity?

Ethanol and dilute glacial acetic acid are preferred for recrystallization due to their moderate polarity, which solubilizes the compound at elevated temperatures while allowing slow crystallization at room temperature. This minimizes co-precipitation of byproducts .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected splitting in ¹H NMR) be resolved for derivatives of this compound?

Unexpected splitting may arise from hindered rotation around the C=N bond or polymorphism. Variable-temperature NMR (VT-NMR) can distinguish dynamic effects: coalescence of split peaks at elevated temperatures indicates rotational barriers. Single-crystal X-ray diffraction (SCXRD) using SHELXL software resolves static disorder or polymorphism by providing unambiguous bond-length and angle data .

Q. What strategies improve low yields in the synthesis of triazole-containing methanimidamides?

  • Catalysis : Adding catalytic p-toluenesulfonic acid (PTSA) enhances imine formation kinetics.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yields by 15–20% .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates pure products from complex reaction mixtures .

Q. How can computational methods (e.g., DFT) complement experimental data in predicting reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole N-atoms show high HOMO densities, indicating susceptibility to electrophilic attacks. This aligns with experimental observations of regioselective alkylation at the triazole ring .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Twinned crystals : SHELXL’s TWIN/BASF commands model twin domains, refining scale factors and orientation matrices .
  • Disordered substituents : PART instructions split occupancy between plausible conformers, constrained via similarity restraints (SIMU/DELU) .
  • High thermal motion : Anisotropic displacement parameters (ADPs) for non-H atoms improve model accuracy .

Q. How are biological activities (e.g., antimicrobial) evaluated methodologically for derivatives?

  • MIC assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
  • Time-kill studies : Monitor bactericidal effects at 2× MIC over 24 hours.
  • SAR analysis : Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance activity by 3–4-fold compared to electron-donating groups .

Methodological Considerations

Q. What analytical techniques validate the absence of unreacted starting materials?

  • TLC : Monitor reaction progress using silica plates (Rf ~0.6–0.7 in ethyl acetate/hexane 1:1).
  • LC-MS : Detects residual aldehydes or amines via [M+H]⁺ peaks. Limits of detection (LOD) <0.1% ensure purity .

Q. How do reaction conditions influence the formation of regioisomers in triazole derivatives?

Steric effects dominate regioselectivity. For example, bulky substituents on the aldehyde favor attack at the less hindered triazole N-atom. Solvent polarity (DMF vs. ethanol) and temperature (25°C vs. reflux) further modulate isomer ratios, as shown by ¹³C NMR coupling constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N'-(1,2,4-triazol-4-yl)methanimidamide

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